molecular formula C11H17ClFN B11833198 (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride

(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride

Katalognummer: B11833198
Molekulargewicht: 217.71 g/mol
InChI-Schlüssel: YGCMJDFEEXYDAS-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and a suitable chiral amine precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and the chiral amine precursor.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.

    Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound may find applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-1-(2-chlorophenyl)pentan-2-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    (2R)-1-(2-bromophenyl)pentan-2-amine hydrochloride: Similar structure with a bromine atom instead of fluorine.

    (2R)-1-(2-methylphenyl)pentan-2-amine hydrochloride: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can impart unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic effects compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C11H17ClFN

Molekulargewicht

217.71 g/mol

IUPAC-Name

(2R)-1-(2-fluorophenyl)pentan-2-amine;hydrochloride

InChI

InChI=1S/C11H16FN.ClH/c1-2-5-10(13)8-9-6-3-4-7-11(9)12;/h3-4,6-7,10H,2,5,8,13H2,1H3;1H/t10-;/m1./s1

InChI-Schlüssel

YGCMJDFEEXYDAS-HNCPQSOCSA-N

Isomerische SMILES

CCC[C@H](CC1=CC=CC=C1F)N.Cl

Kanonische SMILES

CCCC(CC1=CC=CC=C1F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.